LSD1 Inhibition: A Clear and Quantified Mechanistic Differentiation from PPARγ-Acting TZDs
4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. This mechanism is fundamentally distinct from the primary mode of action of classical thiazolidinediones (TZDs) like troglitazone, rosiglitazone, and pioglitazone, which exert their effects by acting as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. While TZDs modulate glucose and lipid metabolism via PPARγ activation, this compound's activity on LSD1 positions it for entirely different research applications, such as in epigenetics and oncology.
| Evidence Dimension | Primary Molecular Target & Mode of Action |
|---|---|
| Target Compound Data | LSD1 Inhibition (IC50 = 356 nM) |
| Comparator Or Baseline | Classical TZDs (e.g., troglitazone, rosiglitazone) are PPARγ agonists. Their activity is typically measured via receptor transactivation assays. |
| Quantified Difference | Not applicable; the compounds operate on different targets via different mechanisms (inhibition vs. agonism). |
| Conditions | Inhibition of human recombinant LSD1 assessed as effect on H2O2 production incubated for 30 mins using a methylated peptide substrate [1]. |
Why This Matters
This confirms the compound's utility is not interchangeable with PPARγ-focused TZDs, preventing procurement errors for studies targeting epigenetic pathways or seeking PPARγ-sparing effects.
- [1] BindingDB. (n.d.). BDBM50067551: 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione. View Source
- [2] Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of Biological Chemistry, 270(22), 12953–12956. View Source
